N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide is a useful research compound. Its molecular formula is C14H17N3O2S and its molecular weight is 291.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.10414797 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Heterocyclic Compounds as Lipoxygenase Inhibitors
N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide belongs to a class of heterocyclic compounds that have been studied for their biological activities. A related study focused on synthesizing derivatives of this compound, such as N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamides, to evaluate their potential as lipoxygenase inhibitors. These compounds showed moderately good activities against the lipoxygenase enzyme, suggesting their potential in therapeutic applications where inhibition of this enzyme is beneficial (Aziz‐ur‐Rehman et al., 2016).
2. Antimicrobial and Anticancer Properties
Compounds structurally similar to this compound have been synthesized and tested for their antimicrobial properties. A study reported the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring, which demonstrated moderate antimicrobial activity. These findings indicate the potential of such compounds in the development of new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009). Additionally, some novel thiazole and 1,3,4-thiadiazole derivatives, including those incorporating thiazole moiety, have been evaluated as potent anticancer agents (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-6-12(18)15-14-17-16-13(20-14)10-7-5-8-11(9-10)19-4-2/h5,7-9H,3-4,6H2,1-2H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXXIEZTKSYGJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)C2=CC(=CC=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.